molecular formula C9H8BrClN2O B14024731 5-Bromo-2-chloro-N-cyclopropylnicotinamide

5-Bromo-2-chloro-N-cyclopropylnicotinamide

Cat. No.: B14024731
M. Wt: 275.53 g/mol
InChI Key: SYBISYZGXHVGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-cyclopropylnicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the brominated nicotinamide.

    Cyclopropylation: The attachment of a cyclopropyl group to the amide nitrogen.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger batches. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents. The goal is to achieve a cost-effective and efficient production process with minimal waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-chloro-N-cyclopropylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-cyclopropylnicotinamide is unique due to the presence of both bromine and chlorine atoms on the nicotinamide ring, combined with a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

5-bromo-2-chloro-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H8BrClN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)

InChI Key

SYBISYZGXHVGGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.